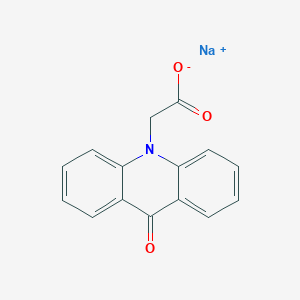
Camedon
描述
Cridanimod is an inducer of type I interferon (IFN) production. It induces IRF3 phosphorylation, IFN-β production, and NF-κB activation in wild-type, but not in stimulator of interferon genes (STING) mutant, murine macrophages. In vivo, cridanimod (112-1,792 mg/kg) increases plasma levels of IFN in weanling and adult mice. Cridanimod inhibits viral infection in mouse models of Semliki forest, coxsackie B1, Columbia SK, herpes, and pseudorabies viruses with protective doses (PD50s) ranging from 17-320 mg/kg. It increases uterine expression of estrogen and progesterone receptors in ovariectomized rats. Cridanimod also reverses tamoxifen-induced decreases in progesterone receptor expression in young rats.
Cridanimod, also known as XBIO-101, is a small molecule that can increase progesterone receptor (PR) expression, with potential antineoplastic adjuvant activity. Cridanimod is able to induce the expression of PR in endometrial cancer. This could increase the sensitivity of endometrial cancer cells to progestin monotherapy. In combination with a progestin, cancer cells could be eradicated through increased PR-mediated signaling, leading to an inhibition of luteinizing hormone (LH) release from the pituitary gland, via a negative feedback mechanism, and, eventually, an inhibition of estrogen release from the ovaries. This leads to an inhibition of cellular growth in estrogen-dependent tumor cells.
科学研究应用
-
Food Safety Management Systems
- Application: Campden BRI helps organizations implement effective food safety management systems .
- Method: They provide expert support for verification activities such as auditing, and offer analytical testing solutions, horizon scanning support, and regulatory advice .
- Outcome: This helps businesses build resilience within their supply chains .
-
Innovative Food Processing Technologies
- Application: Campden BRI has been researching new technologies for over 20 years .
- Method: They try out different ideas in practical trials in their process hall . Some of the technologies they’ve looked into include High Pressure Processing, Ultrasound, equipment to pasteurise dry ingredients, and Pulsed light .
- Outcome: These technologies have the potential to improve heat and mass transfer in food processes, modify the viscosity of food products, and reduce or eliminate the need for chemical preservatives and disinfectants on food contact surfaces .
-
Decontamination of Herbs and Spices
-
Microbial Identification
-
Food Fraud Defense
- Application: Campden BRI helps businesses defend against food fraud .
- Method: They provide guidance on how to mitigate the significant threat of food fraud to any food or drink business operator .
- Outcome: This helps prevent food associated safety risks and protect the reputations and finances of businesses and brands .
-
Product Development Tools
- Application: Campden BRI offers tools for streamlined and successful product development .
- Method: They provide solutions to help product development effectively and efficiently keep pace with market demand .
- Outcome: This facilitates a complete understanding of the product so that businesses can ensure success .
-
Pulsed Electric Field (PEF) Technology
- Application: Campden BRI is researching the emerging Pulsed Electric Field (PEF) technology .
- Method: The non-thermal PEF technology uses short pulses of electricity that punch holes in cells . This modification to cells and structures offers a range of processing benefits .
- Outcome: Improved drying and freezing times, reduced blanching times, improved extraction and yields, and microbial pasteurisation .
-
Freshness Indicator Validation
- Application: Campden BRI conducted a validation trial for Blakbear Ltd’s freshness indicator .
- Method: Blakbear’s mission is to expedite the transition away from fixed use-by dates, by bringing quality assurance to every package .
- Outcome: This technology can help ensure the freshness of food products .
-
Grain Steeping Throughput and Water Usage
- Application: Campden BRI has been researching the impact of pulsed electric field technology on grain steeping throughput and water usage .
- Method: They are exploring ways to increase productivity and save energy, without compromising final product quality .
- Outcome: This research can lead to more efficient brewing processes .
-
Cultivating Meat for Space Missions
- Application: Campden BRI is working with Kayser Space and Cellular Agriculture Ltd on a European Space Agency project to explore the cultivation of meat for space missions .
- Method: They are exploring the feasibility of cultivating meat in space .
- Outcome: This research can lead to new methods of food production for long-duration space missions .
-
Process Validations for Non-Thermal and New Technologies
-
Food Processing Improvement Strategies
属性
IUPAC Name |
sodium;2-(9-oxoacridin-10-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3.Na/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16;/h1-8H,9H2,(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMLTEAEJZVTAJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38609-97-1 (Parent) | |
| Record name | Camedon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10932383 | |
| Record name | Sodium (9-oxoacridin-10(9H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Camedon | |
CAS RN |
58880-43-6, 144696-36-6 | |
| Record name | Camedon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Camedon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144696366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (9-oxoacridin-10(9H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CRIDANIMOD SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54W868ROLR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



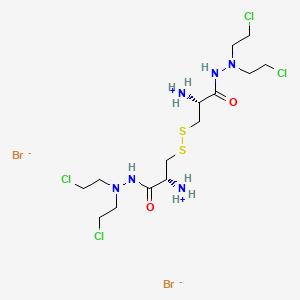
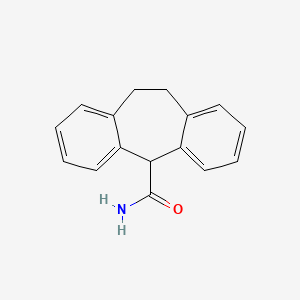
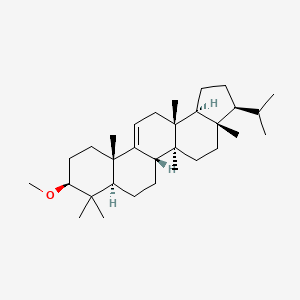
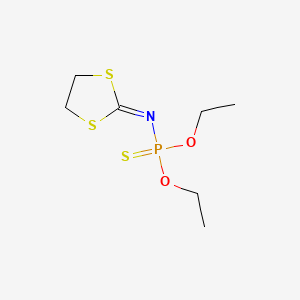
![4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1669536.png)
![1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile](/img/structure/B1669539.png)
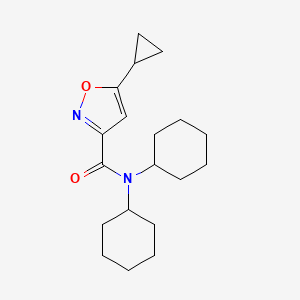
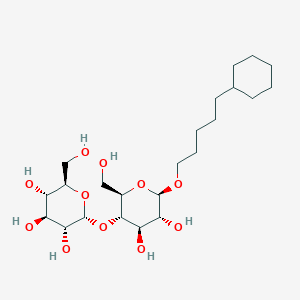
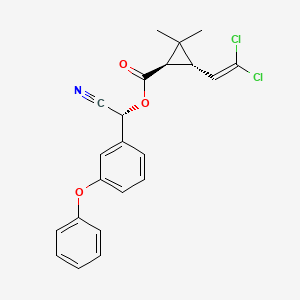
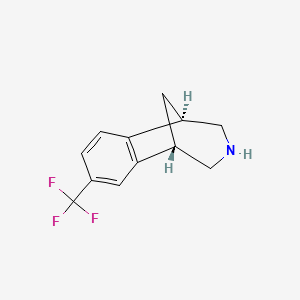
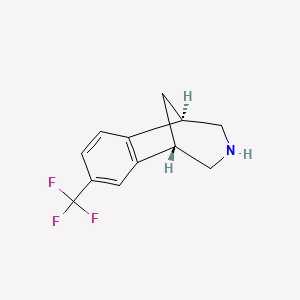
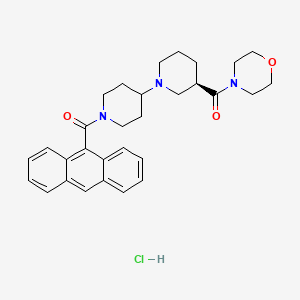
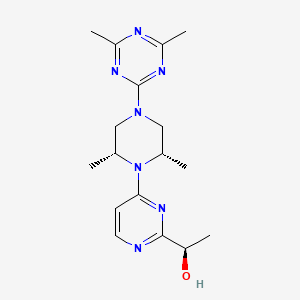
![8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1669553.png)